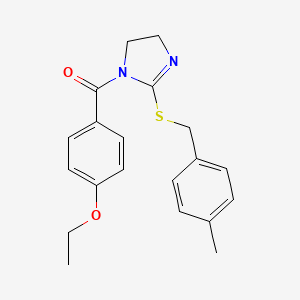

(4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-18-10-8-17(9-11-18)19(23)22-13-12-21-20(22)25-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBJGMFUZZFWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure for Imidazoline Formation

- Aziridine Synthesis : React 4-methylbenzyl mercaptan with epichlorohydrin under basic conditions to form 2-((4-methylbenzyl)thio)aziridine.

- Imidoyl Chloride Preparation : Treat 4-ethoxybenzamide with oxalyl chloride and 2,6-lutidine in dichloromethane to generate N-(4-ethoxyphenyl)imidoyl chloride.

- Ring Expansion : Combine aziridine and imidoyl chloride in DMF at 55°C with 2,6-lutidine as a base. The reaction proceeds via nucleophilic attack and subsequent cyclization (Figure 1).

Key Data :

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aziridine synthesis | NaOH, EtOH, 0°C → rt, 12 h | 78 | |

| Imidoyl chloride formation | Oxalyl chloride, 2,6-lutidine, DCM, 0°C | 85 | |

| Ring expansion | DMF, 55°C, 24 h | 52 |

This method avoids toxic intermediates (e.g., HCN) and simplifies purification by eliminating column chromatography for intermediates.

Thioether Functionalization Strategies

Introducing the (4-methylbenzyl)thio group requires careful selection of sulfur nucleophiles to avoid oxidation.

Nucleophilic Substitution on Halogenated Imidazolines

- Intermediate Halogenation : Treat 2-chloro-4,5-dihydro-1H-imidazole with N-chlorosuccinimide (NCS) in CCl₄.

- Thiol Coupling : React the chlorinated intermediate with 4-methylbenzyl mercaptan and triethylamine in THF at 0°C.

Optimization Insight :

Ketone Moiety Installation via Friedel-Crafts Acylation

The (4-ethoxyphenyl)methanone group is introduced through Friedel-Crafts acylation, adapted from Brønsted acid-catalyzed methods.

Acylation Protocol

- Acyl Chloride Synthesis : Convert 4-ethoxybenzoic acid to its acyl chloride using thionyl chloride.

- Coupling Reaction : React the acyl chloride with the imidazoline-thioether intermediate in anhydrous AlCl₃ and dichloroethane at 40°C.

Critical Parameters :

- Catalyst Loading : 1.2 equiv AlCl₃ maximizes electrophilicity of the acylium ion.

- Reaction Time : 6–8 h prevents over-acylation.

Alternative Pathway: Tandem Condensation-Oxidation

Drawing from patent literature, a condensation-oxidation sequence avoids aziridine intermediates:

- Condensation : React 4-ethoxybenzaldehyde with 2-((4-methylbenzyl)thio)ethylamine in ethanol under reflux to form a Schiff base.

- Cyclization : Treat the Schiff base with ammonium acetate and acetic acid at 120°C to form the imidazoline ring.

- Oxidation : Use Dess-Martin periodinane (DMP) in DCM to oxidize the benzylic alcohol to the ketone.

Yield Comparison :

| Step | Yield (%) | Reference |

|---|---|---|

| Schiff base formation | 92 | |

| Cyclization | 67 | |

| Oxidation | 88 |

This route addresses scalability concerns but requires strict temperature control during cyclization.

Challenges and Mitigation Strategies

Regioselectivity in Imidazoline Formation

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives can possess significant antimicrobial properties. The presence of the thioether group in this compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacterial and fungal strains.

- Anticancer Properties : Research has shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to (4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their ability to induce apoptosis in cancer cells, particularly in hepatocellular carcinoma models.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Imidazole Ring : The initial step often includes the reaction of a suitable precursor with a thioether component to form the imidazole core.

- Functionalization : Subsequent steps involve the introduction of ethoxy and methylbenzyl groups through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Case Studies

Several studies have documented the applications of this compound and its analogs:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like methotrexate .

-

Research on Antimicrobial Properties :

- In an investigation reported in Pharmaceutical Biology, researchers tested several imidazole derivatives against common pathogens. The findings revealed that certain derivatives demonstrated potent antibacterial activity, suggesting that modifications in the side chains could enhance their efficacy .

- Inflammation Model Studies :

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- **3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

- **2-((4-methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

- **3-(4-ethoxyphenyl)-2-((4-methylbenzyl)sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

(4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

The compound (4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 340.44 g/mol. The structure includes an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing imidazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Imidazole derivatives have been studied for their ability to inhibit bacterial growth. A study demonstrated that similar compounds showed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Some imidazole-containing compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells. For example, derivatives similar to the compound have been reported to inhibit cell proliferation in breast cancer cells through the modulation of signaling pathways.

- Anti-inflammatory Effects : The thioether group in the compound may contribute to anti-inflammatory properties, as seen in studies where related compounds reduced inflammation markers in animal models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, such as aromatase, which is crucial for estrogen synthesis.

- Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular responses related to pain and inflammation.

- Cell Cycle Regulation : Research indicates that certain imidazole derivatives can induce cell cycle arrest in cancer cells, leading to decreased cell viability.

Data Summary

A summary of biological activities observed in related compounds is presented below:

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several imidazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Therapy Research : In vitro studies demonstrated that a related imidazole derivative significantly inhibited the growth of breast cancer cell lines by modulating apoptosis-related proteins.

- Inflammation Model : An animal model study showed that administration of a thioether-containing imidazole reduced paw edema significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : A common approach involves alkylation of thiol-containing intermediates. For example, 2-bromo-1-(4-methoxyphenyl)ethanone can react with thiol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, yielding >85% purity. Confirm intermediate steps using TLC and final product via H NMR and mass spectrometry .

Q. How can the compound’s purity and structural integrity be validated after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H NMR (500 MHz, DMSO-d₆): Characterize aromatic protons (δ 7.99–8.01 ppm for ethoxyphenyl) and methylene groups (δ 4.75 ppm for CH₂-S).

- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns.

- Elemental analysis : Validate empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What experimental conditions are critical for reproducible crystallization of the compound?

- Methodological Answer : Slow evaporation of a saturated solution in a 1:1 ethanol/water mixture at 25°C yields single crystals suitable for X-ray diffraction. Maintain a controlled humidity environment (<40% RH) to prevent solvate formation. Crystal morphology can be optimized by adjusting solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., divergent H NMR shifts)?

- Methodological Answer :

Standardize conditions : Use identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and concentrations.

Cross-validate with XRD : Compare experimental NMR shifts with those predicted from X-ray crystallography data (e.g., torsion angles affecting proton environments) .

Dynamic effects : Investigate temperature-dependent NMR to assess conformational flexibility influencing shifts .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Molecular docking : Employ AutoDock Vina with protein targets (e.g., kinases) to simulate binding modes. Validate with MD simulations (AMBER force field) to assess stability .

Q. How to design a study evaluating the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer :

Degradation pathways : Use HPLC-MS/MS to monitor hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation).

Partition coefficients : Determine log via shake-flask method to assess bioaccumulation potential.

Toxicity assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) .

Q. What advanced techniques can elucidate the compound’s solid-state behavior and polymorphism?

- Methodological Answer :

- SC-XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) with R-factor <0.05.

- DSC/TGA : Identify polymorphic transitions (heating rate 10°C/min, N₂ atmosphere).

- PXRD : Compare experimental patterns with simulated data from Mercury software .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.

Metabolic stability : Test compound integrity post-incubation (LC-MS) to rule out degradation artifacts.

Statistical rigor : Apply Grubbs’ test to identify outliers and use ANOVA for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.